molecular formula C18H18N2O5S B2948025 N-(2H-1,3-benzodioxol-5-yl)-4-[cyclopropyl(methyl)sulfamoyl]benzamide CAS No. 923482-17-1

N-(2H-1,3-benzodioxol-5-yl)-4-[cyclopropyl(methyl)sulfamoyl]benzamide

Cat. No.: B2948025
CAS No.: 923482-17-1
M. Wt: 374.41
InChI Key: MKMNWGYKNIPQKF-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-4-[cyclopropyl(methyl)sulfamoyl]benzamide is a benzamide derivative featuring a 1,3-benzodioxole moiety linked via an amide bond to a sulfamoyl-substituted benzene ring. The sulfamoyl group is further modified with cyclopropyl and methyl substituents, distinguishing it from related compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[cyclopropyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-20(14-5-6-14)26(22,23)15-7-2-12(3-8-15)18(21)19-13-4-9-16-17(10-13)25-11-24-16/h2-4,7-10,14H,5-6,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMNWGYKNIPQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4-[cyclopropyl(methyl)sulfamoyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzodioxole ring followed by the introduction of the sulfamoyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-4-[cyclopropyl(methyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

Chemistry

In chemistry, N-(2H-1,3-benzodioxol-5-yl)-4-[cyclopropyl(methyl)sulfamoyl]benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound can be used to study enzyme interactions and cellular pathways. Its ability to interact with specific proteins makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-4-[cyclopropyl(methyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The compound’s structure shares key motifs with other benzamide-sulfamoyl derivatives:

  • Sulfamoyl group : Enhances binding to enzymes or receptors via hydrogen bonding and electrostatic interactions.
  • Substituent variability : The cyclopropyl-methyl group on the sulfamoyl nitrogen differentiates it from analogs with bulkier or aromatic substituents.

Key Analogs and Their Properties

The following compounds highlight structural and functional similarities and differences:

Compound Name / ID Substituents on Sulfamoyl Group Additional Functional Groups Biological Activity (if reported) Molecular Weight (g/mol)
N-(2H-1,3-Benzodioxol-5-yl)-4-[cyclopropyl(methyl)sulfamoyl]benzamide (Target) Cyclopropyl-methyl 1,3-Benzodioxole Not explicitly reported Not available
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) Benzyl-methyl 1,3,4-Oxadiazol, 4-methoxyphenyl Antifungal (vs. Candida albicans) ~507.57 (C28H25N3O4S)
4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) Cyclohexyl-ethyl 1,3,4-Oxadiazol, furan Antifungal (vs. Cryptococcus neoformans) ~477.59 (C24H27N3O5S)
3-{[(2H-1,3-Benzodioxol-5-yl)methyl]sulfamoyl}-4-fluoro-N-[4-(propan-2-yl)phenyl]benzamide (CHEMENU) Benzodioxol-methyl Fluorine, isopropylphenyl Not reported ~486.47 (C24H20FN2O5S)
N-[3-(1H-1,3-Benzodiazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide (BF37399) Benzyl-methyl Benzimidazole-phenyl Not reported 496.58 (C28H24N4O3S)
Key Observations:

Fluorine and isopropyl groups in the CHEMENU compound enhance hydrophobicity, which could improve membrane permeability .

Biological Activity :

  • LMM5 and LMM11 exhibit antifungal activity, suggesting that sulfamoyl-benzamide scaffolds with heterocyclic moieties (e.g., oxadiazol) are critical for targeting fungal enzymes .
  • The absence of a heterocyclic ring (e.g., oxadiazol) in the target compound may limit direct antifungal efficacy unless compensated by other substituents.

Molecular Docking Predictions

  • For example, Glide XP scoring accounts for hydrophobic enclosure and hydrogen-bonding motifs, which could model the target’s interaction with enzymes targeted by its analogs (e.g., fungal CYP51) .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-4-[cyclopropyl(methyl)sulfamoyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H20N4O4SC_{24}H_{20}N_{4}O_{4}S, with a molecular weight of 460.5 g/mol. The compound features a benzodioxole moiety, which is known for its diverse biological activities.

Research indicates that compounds containing the benzodioxole structure often interact with various biological targets:

  • Enzyme Inhibition : Benzodioxole derivatives have shown potential in inhibiting key enzymes such as α-amylase and telomerase, which are implicated in metabolic disorders and cancer progression, respectively .
  • Antioxidant Properties : Compounds within this class exhibit antioxidant activity, potentially mitigating oxidative stress-related damage in cells .

Antitumor Activity

A study highlighted the antitumor effects of benzodioxole derivatives, including this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For instance:

Cell LineIC50 (µM)
A549 (Lung Cancer)26
MCF7 (Breast Cancer)40
HeLa (Cervical Cancer)30

These findings suggest that the compound may disrupt cellular processes critical for tumor growth and survival.

Antidiabetic Effects

In vivo studies using diabetic mouse models have shown that benzodioxole derivatives can effectively lower blood glucose levels by inhibiting α-amylase activity. The compound exhibited an IC50 value of 0.68 µM against α-amylase, indicating strong potential for antidiabetic applications .

Case Studies

  • In Vitro Studies : A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated selective toxicity towards cancer cells while sparing normal cell lines, which is crucial for reducing side effects in therapeutic applications.
  • In Vivo Efficacy : In a study involving streptozotocin-induced diabetic mice, the compound demonstrated significant antidiabetic activity with minimal adverse effects on normal physiological functions. This positions it as a promising candidate for further development in diabetes management.

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